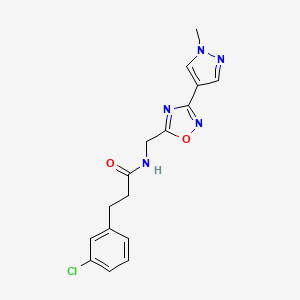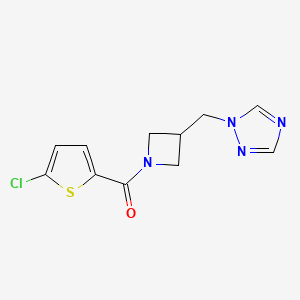
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds2. However, the specific synthesis process for your mentioned compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of compounds can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis1. However, the specific molecular structure analysis for your mentioned compound is not available in the retrieved data.
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can be complex and varied, depending on the specific compounds involved1. However, the specific chemical reactions analysis for your mentioned compound is not available in the retrieved data.
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds can be determined through various methods. For example, some 1,2,4-triazole derivatives are known to be thermally stable2. However, the specific physical and chemical properties for your mentioned compound are not available in the retrieved data.Scientific Research Applications
Triazole Derivatives: A Patent Review (2008–2011)
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have been the focus of extensive research for their therapeutic potential. These compounds exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural versatility allows for significant chemical modifications, offering new opportunities for drug development. The patent review by Ferreira et al. (2013) highlights the ongoing interest in triazole derivatives for pharmaceutical applications, emphasizing the need for new, efficient synthesis methods that align with green chemistry principles (Ferreira et al., 2013).
Antimicrobial Activity of Triazole-Containing Hybrids
Triazole-containing hybrids have shown promising activity against Staphylococcus aureus, a major pathogen responsible for various infections. These hybrids function by inhibiting key bacterial enzymes such as DNA gyrase and penicillin-binding protein, among others. The review by Li and Zhang (2021) updates on the development of 1,2,3-triazole and 1,2,4-triazole hybrids with potent anti-S. aureus activity, demonstrating the potential of triazole derivatives in addressing antibiotic resistance (Li & Zhang, 2021).
Synthesis and Biological Features of 1,2,4-Triazole Derivatives
The synthesis and evaluation of 1,2,4-triazole derivatives reveal their significant pharmacological potential. These compounds have been studied for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. A literature review by Ohloblina (2022) provides an overview of the chemical modeling and biological relevance of 1,2,4-triazoles, suggesting that they are promising candidates for further drug discovery efforts (Ohloblina, 2022).
Safety And Hazards
The safety and hazards of a compound depend on its specific properties. Some 1,2,4-triazole derivatives have been found to have proper selectivity against normal and cytotoxic cancerous cell lines1. However, the specific safety and hazards for your mentioned compound are not available in the retrieved data.
Future Directions
The future directions in the research of 1,2,4-triazole derivatives and related compounds could involve the discovery and development of more effective and potent anticancer agents1. However, the specific future directions for your mentioned compound are not available in the retrieved data.
Please note that this information is based on the general properties of 1,2,4-triazole derivatives and azetidine, and may not accurately represent the specific compound you mentioned. For more accurate information, further research and studies are needed.
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c12-10-2-1-9(18-10)11(17)15-3-8(4-15)5-16-7-13-6-14-16/h1-2,6-8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXZTWDSYTYZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2803141.png)
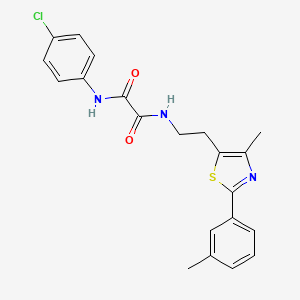
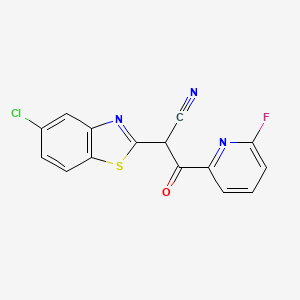

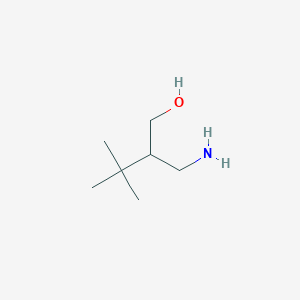
![4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2803148.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2803149.png)
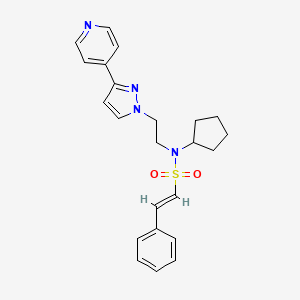
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2803152.png)
![(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B2803153.png)
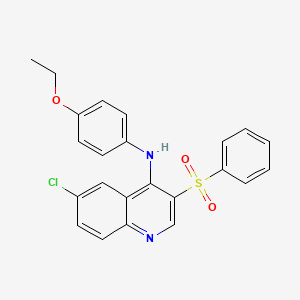
![2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride](/img/structure/B2803158.png)
![5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2803160.png)
